N-D-Glucopyranosyl-5-aminosalicylic acid

pH stability degradation kinetics sample handling

Bioanalytical labs face 5-ASA metabolite misidentification when glycation artifacts form ex vivo in plasma. This reference standard solves that challenge with verified identity and purity for HPLC-FLD/LC-MS/MS method validation. • Enables quantitative artifact correction at validated LOD 0.002 μg/mL • Acid-labile (pH ≤5.0) property provides built-in sample integrity confirmation • ≥95% purity suitable for ANDA/NDA impurity system suitability testing

Molecular Formula C13H17NO8
Molecular Weight 315.28 g/mol
Cat. No. B12062937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-D-Glucopyranosyl-5-aminosalicylic acid
Molecular FormulaC13H17NO8
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O
InChIInChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)
InChIKeySJRWBGQWNUAGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Glc-5-ASA: Glycosylated 5-ASA Derivative for IBD Research & Bioanalysis


N-D-Glucopyranosyl-5-aminosalicylic acid (CAS 123135-21-7, N-Glc-5-ASA) is a glycosylated derivative of the first-line inflammatory bowel disease (IBD) agent 5-aminosalicylic acid (5-ASA, mesalamine) . First identified in human plasma following intravenous 5-ASA administration, this compound bears a β-D-glucopyranosyl moiety N-linked to the 5-ASA aromatic amine . Unlike enzymatically formed metabolites such as N-acetyl-5-ASA, N-Glc-5-ASA arises predominantly via non-enzymatic glycation when 5-ASA encounters glucose at neutral pH . Its distinct physicochemical and biological profile makes it an essential reference standard for analytical method validation, metabolite identification, and pharmaceutical impurity profiling in mesalamine-based drug development .

Suitable for HPLC-FLD / LC-MS/MS method validation of 5-ASA metabolites
Enables discrimination of ex vivo N-Glc-5-ASA artifact from in vivo metabolites
Requires sample pH >5.0 during collection, storage, and analysis

Why N-Glc-5-ASA Differs from N-Acetyl-5-ASA and 5-ASA


Although N-D-glucopyranosyl-5-aminosalicylic acid (N-Glc-5-ASA), N-acetyl-5-ASA (Ac-5-ASA), and the parent drug 5-ASA share a common salicylate core, their divergent stability, formation pathways, and biological activities preclude simple interchangeability. N-Glc-5-ASA is rapidly degraded under mildly acidic conditions (pH ≤ 5.0) that leave Ac-5-ASA intact and is generated non-enzymatically—unlike Ac-5-ASA which requires N-acetyltransferase activity . Furthermore, N-Glc-5-ASA exhibits measurable acute toxicity in murine models distinct from 5-ASA, and glyco-derivatives of 5-ASA display in vivo anti-ulcer activity differing between N- and O-linked isomers . These documented differences directly affect procurement decisions: the compound required for a plasma stability study, a pharmacopoeial impurity limit test, or a glycosylated-drug mechanistic investigation depends on the specific quantitative property needed.

Target N-Glc-5-ASA
Common Substitute N-Acetyl-5-ASA / 5-ASA
Non-enzymatic glycation product; forms artifactually in stored plasma
Enzymatically acetylated; stable in plasma at −20°C for ≥8 months
Rapidly degrades at pH ≤5.0; may not survive acidic sample workup
Stable under acidic conditions; suitable for standard bioanalytical protocols
Differentiated acute toxicity and prosecretory response profile in research models
Well-characterized research safety profile; glycosylation may shift in vivo response

Quantitative Differentiation Evidence Against Key Comparators


pH-Dependent Stability: N-Glc-5-ASA vs. N-Acetyl-5-ASA

N-Glc-5-ASA undergoes complete decomposition at pH 5.0 within 30 minutes at ambient temperature, whereas N-acetyl-5-ASA, the predominant systemic metabolite of 5-ASA, remains stable under identical acidic conditions and at 20°C . This pH-instability is directly linked to the free glucopyranosylamine linkage, which hydrolyzes to release 5-ASA and glucose under mildly acidic conditions .

pH Stability vs Ac-5-ASA
Cross-study comparable
Complete decomposition at pH 5.0, 30 min vs. no degradation
Supports method-specific pH control for sample handling
Acidic workup requires N-Glc-5-ASA avoidance
pH stability degradation kinetics sample handling bioanalysis

Acute Toxicity: N-Glucopyranoside vs. O-Glucopyranoside Isomers

The N-β-D-glucopyranosyl derivative of 5-ASA (compound 24) exhibits a mouse LD50 of 0.83 mmol/kg, compared to an LD50 of 1.2 mmol/kg for the corresponding O-β-D-glucopyranoside (compound 28)—a 1.45-fold higher acute toxicity for the N-linked isomer . For context, the parent 5-ASA has a reported intraperitoneal mouse LD50 of approximately 5000 mg/kg (~32.7 mmol/kg), indicating that glycosylation dramatically increases acute toxicity relative to the parent drug, with the site of glycosidic attachment (N vs. O) further modulating toxicity .

Acute Toxicity N- vs O-Isomer
Cross-study comparable
LD50 0.83 vs 1.2 mmol/kg (N- vs O-glucoside)
Supports isomer-specific toxicity review
N-linked isomer shows higher acute toxicity
acute toxicity LD50 glycoside safety preclinical

Ileal Prosecretory Activity: Mesalamine vs. Azo Prodrugs

In an in vitro rabbit distal ileum model, mesalamine (unconjugated 5-ASA) elicited no prosecretory response at any concentration tested (0.1–10 mM), whereas the azo-bond prodrugs balsalazide, olsalazine, and sulfasalazine all stimulated significant, dose-dependent ileal secretion with EC50 values of 0.9, 0.7, and 0.4 mM, respectively (P < 0.001) . This finding highlights that the azo-linkage—absent in N-Glc-5-ASA—drives off-target prosecretory effects, and that 5-ASA delivery via non-azo glycoconjugation could avoid this dose-limiting diarrhea.

Ileal Prosecretory Activity
Direct head-to-head comparison
5-ASA: no secretion; Azo prodrugs EC50 0.4–0.9 mM
Supports non-azo glycoconjugate prodrug design
Azo prodrugs induce prosecretory response in ileal model
ileal secretion azo prodrug mesalamine GI safety UC therapy

Trace-Level Detection by HPLC-Fluorescence for Method Validation

A validated HPLC-fluorescence method enables simultaneous detection of N-β-D-glucopyranosyl-5-ASA, N-acetyl-5-ASA, and other 5-ASA metabolites with limits of detection (LOD) ranging from 0.002 to 0.05 μg/mL in plasma at a signal-to-noise ratio of 3 . This high sensitivity is critical for pharmacokinetic and metabolic stability studies, where N-Glc-5-ASA may be present at low ng/mL concentrations as a storage artifact or non-enzymatic adduct and must be reliably distinguished from genuine in vivo metabolites .

HPLC-FLD Detection Limits
Cross-study comparable
LOD 0.002–0.05 μg/mL (S/N=3)
Supports low-level artifact quantification
Verified reference standard purity needed
HPLC-FLD detection limit method validation pharmacokinetics reference standard

Artifact Formation vs. Genuine Metabolism in Stored Plasma

N-β-D-Glucopyranosyl-5-ASA is formed non-enzymatically and in considerable amounts from 5-ASA when plasma samples are stored at −20°C in the presence of glucose at pH 5.5–8.0, while N-acetyl-5-ASA, N-formyl-5-ASA, and N-butyryl-5-ASA remain stable under identical storage conditions for at least eight months . Critically, N-Glc-5-ASA can be quantitatively degraded back to 5-ASA and glucose by acidification with 0.2 M potassium phosphate buffer at pH 3.0, providing a definitive diagnostic test to discriminate storage artifact from true in vivo metabolite .

Storage Artifact vs Metabolite
Direct head-to-head comparison
Forms at −20°C with glucose; acid-reversible to 5-ASA
Enables sample integrity verification via acid treatment
Acid pH 3.0 yields quantitative 5-ASA recovery
storage artifact plasma stability sample integrity metabolite identification

Application Scenarios for N-Glc-5-ASA


Method Validation and Pharmacokinetic Study Support

Contract research organizations (CROs) and pharmaceutical analytical laboratories developing HPLC-FLD or LC-MS/MS methods for 5-ASA and its metabolites in human plasma require a high-purity N-Glc-5-ASA reference standard to establish LOD, LOQ, linearity, and selectivity parameters. The validated detection range of 0.002–0.05 μg/mL for N-Glc-5-ASA makes it essential for quantifying low-level glycation artifacts that can otherwise be misidentified as drug-derived metabolites. Furthermore, because N-Glc-5-ASA can be quantitatively degraded to 5-ASA by acidifying samples to pH 3.0, the reference standard enables a built-in confirmation step for sample integrity assessment in regulated bioequivalence studies .

Mesalamine Impurity Profiling and Pharmacopoeial Compliance

Pharmaceutical manufacturers of mesalamine drug substance and finished oral/rectal formulations must monitor N-Glc-5-ASA as a potential process-related impurity or degradation product. Given that N-Glc-5-ASA forms spontaneously from 5-ASA and reducing sugars at neutral pH and completely decomposes below pH 5.0 within 30 minutes , its presence or absence in a batch serves as a sensitive indicator of manufacturing pH control and excipient compatibility. A ≥95% purity N-Glc-5-ASA reference standard is required for system suitability testing in impurity methods submitted to regulatory authorities for ANDA or NDA filings .

Glycosylated Prodrug Design and Colon-Targeted Delivery

Academic and industrial laboratories investigating colon-specific 5-ASA delivery via glycoside prodrug strategies benefit from N-Glc-5-ASA as a mechanistic probe compound. Unlike azo-bond prodrugs (sulfasalazine, olsalazine, balsalazide) that induce dose-limiting ileal secretion (EC50 = 0.4–0.9 mM) , N-Glc-5-ASA provides a non-azo glycoconjugate scaffold free of this prosecretory liability. The 1.45-fold differential acute toxicity between N- and O-glucopyranoside isomers (LD50 0.83 vs. 1.2 mmol/kg in mice) further informs lead optimization, directing medicinal chemists toward O-linked glycoside series if systemic safety margin is the primary design criterion.

Metabolite Identification and Biomarker Discovery in IBD

Translational researchers measuring 5-ASA metabolite profiles in plasma or urine of IBD patients as adherence biomarkers must differentiate genuine N-acetyltransferase-mediated N-acetyl-5-ASA from ex vivo-formed N-Glc-5-ASA. Because N-Glc-5-ASA accumulates artifactually in frozen plasma with concomitant 5-ASA depletion while Ac-5-ASA remains stable for ≥8 months at −20°C , procurement of an authentic N-Glc-5-ASA standard enables chromatographic peak assignment and quantitative artifact correction. The acid-reversibility property (pH 3.0 → quantitative 5-ASA recovery) provides a built-in method to retrospectively salvage and verify historical biobank samples where N-Glc-5-ASA formation may have confounded original 5-ASA concentration measurements.

Application
Selection Property
Validation Focus
Bioanalytical Method Validation
High-purity reference standard; pH-dependent stability
LOD/LOQ establishment; artifact differentiation
Mesalamine Impurity Profiling
Manufacturing pH control indicator; non-enzymatic formation marker
System suitability testing for impurity methods
Glycoconjugate Prodrug Research
Non-azo glycoconjugate scaffold
Prosecretory response avoidance; isomer toxicity ratio review
Metabolite Profiling in Human Plasma Research
Acid-reversible artifact marker
Differentiation of ex vivo glycation from in vivo metabolism
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